molecular formula C9H13NOS B1467149 [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol CAS No. 1492881-53-4

[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol

Cat. No. B1467149
CAS RN: 1492881-53-4
M. Wt: 183.27 g/mol
InChI Key: XQGYEPVPBIAKRG-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol (TAME) is a versatile, organosulfur compound that has been extensively studied in the scientific community due to its wide range of applications. It is a sulfur-containing heterocyclic compound with a molecular formula of C7H9NO2S and a molecular weight of 165.22 g/mol. TAME is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. It is a low-toxicity compound and has been used in a variety of research applications, including organic synthesis, medicinal chemistry, and drug design.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including compounds like “[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol”, have been identified as potent antimicrobial agents . Their structural framework allows for interaction with bacterial cell walls and enzymes, leading to the inhibition of microbial growth. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them valuable in the pharmaceutical industry for the development of drugs that can treat conditions like arthritis and other inflammatory diseases . Their mechanism of action typically involves the inhibition of inflammatory mediators and signaling pathways.

Material Science: Corrosion Inhibitors

In material science, thiophene compounds are used as corrosion inhibitors for metals . They form a protective layer on the metal surface, preventing oxidation and degradation. This application is particularly important in industries where metal longevity is critical.

Organic Electronics: Light-Emitting Diodes (LEDs)

Thiophene-based compounds are utilized in the fabrication of organic light-emitting diodes (LEDs) . Their electronic properties allow them to emit light when an electric current is applied, which is essential for the development of flexible and energy-efficient displays.

Drug Discovery: Kinase Inhibition

Kinases are enzymes that play a significant role in cell signaling and are targets for cancer therapy. Thiophene derivatives have been shown to inhibit kinase activity, making them valuable lead compounds in cancer drug discovery efforts .

Neuropharmacology: Anti-psychotic Medications

The structural diversity of thiophene derivatives enables their use in neuropharmacology as anti-psychotic medications . They can modulate neurotransmitter systems in the brain, offering therapeutic benefits for mental health conditions.

Chemotherapy: Anti-cancer Agents

Thiophene derivatives exhibit anti-cancer properties by interfering with cell division and DNA replication in cancer cells . This makes them promising candidates for chemotherapy drugs, with the potential to target various types of cancer.

Biochemistry: Enzyme Modulators

In biochemistry, thiophene derivatives are explored as enzyme modulators . They can bind to enzymes and alter their activity, which is useful in regulating biochemical pathways for therapeutic purposes.

Mechanism of Action

Biochemical Pathways

Azetidine derivatives have been found to possess various biological activities , suggesting that they may affect multiple pathways.

Result of Action

Given the diverse biological activities of azetidine derivatives , this compound may have multiple effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that azetidines are generally stable compounds , suggesting that [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol may also exhibit good stability under various environmental conditions.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-9-4-10(5-9)3-8-1-2-12-7-8/h1-2,7,9,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYEPVPBIAKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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